molecular formula C11H18N5O12P3 B12401627 [(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid

[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid

Cat. No.: B12401627
M. Wt: 505.21 g/mol
InChI Key: CAWZRIXWFRFUQB-DWVWSIQXSA-N
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Description

[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid is a complex organic compound that plays a crucial role in various biochemical processes. This compound is known for its involvement in cellular energy transfer and is a key component in the synthesis of nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid typically involves multiple steps, starting from simpler precursors. The process often includes the protection and deprotection of functional groups, selective phosphorylation, and careful control of stereochemistry to ensure the correct configuration of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of automated synthesis equipment, high-performance liquid chromatography for purification, and stringent quality control measures to ensure consistency between batches.

Chemical Reactions Analysis

Types of Reactions

[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, particularly the phosphinic acid moiety.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring or the phosphinic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or primary amines. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while reduction can lead to dephosphorylated analogs.

Scientific Research Applications

[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is essential in studying cellular energy transfer mechanisms and nucleotide synthesis.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.

    Industry: It is used in the production of pharmaceuticals and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of [(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid involves its interaction with specific molecular targets and pathways. It primarily acts by participating in phosphorylation reactions, which are crucial for energy transfer and signal transduction in cells. The compound’s structure allows it to bind to enzymes and other proteins, facilitating the transfer of phosphate groups.

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate: Shares a similar role in energy transfer but has a different structure.

    Nicotinamide adenine dinucleotide: Involved in redox reactions and energy metabolism.

    Flavin adenine dinucleotide: Functions in various enzymatic reactions as a cofactor.

Uniqueness

[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid is unique due to its specific structure, which allows it to participate in a wide range of biochemical processes. Its ability to undergo various chemical reactions and its involvement in critical cellular functions make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C11H18N5O12P3

Molecular Weight

505.21 g/mol

IUPAC Name

[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid

InChI

InChI=1S/C11H18N5O12P3/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-29(19,20)4-30(21,22)28-31(23,24)25/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H2,12,13,14)(H2,23,24,25)/t5-,7?,8+,11-/m1/s1

InChI Key

CAWZRIXWFRFUQB-DWVWSIQXSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O)N

Origin of Product

United States

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